[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE
Overview
Description
The compound [1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl][4-(2-thienylcarbonyl)piperazino]methanone is a complex organic molecule that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl][4-(2-thienylcarbonyl)piperazino]methanone typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyrazole core, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves the coupling of the thienylcarbonyl piperazino moiety to the core structure. Common reagents used in these reactions include trifluoromethylating agents, phenylboronic acids, and various coupling catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques. The goal is to achieve a scalable and economically viable process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound [1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl][4-(2-thienylcarbonyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The thieno[2,3-c]pyrazole core can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperazino moiety can be reduced to form alcohols or amines.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thieno[2,3-c]pyrazole core can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, [1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl][4-(2-thienylcarbonyl)piperazino]methanone is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved binding affinity and selectivity for specific biological targets.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of [1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl][4-(2-thienylcarbonyl)piperazino]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- [1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl][4-(2-thienylcarbonyl)piperazino]methanone
- [1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl][4-(2-furylcarbonyl)piperazino]methanone
Uniqueness
The uniqueness of [1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl][4-(2-thienylcarbonyl)piperazino]methanone lies in its combination of functional groups and its structural complexity
Properties
IUPAC Name |
[4-[1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carbonyl]piperazin-1-yl]-thiophen-2-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O2S2/c23-22(24,25)18-15-13-17(33-21(15)29(26-18)14-5-2-1-3-6-14)20(31)28-10-8-27(9-11-28)19(30)16-7-4-12-32-16/h1-7,12-13H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMKULCLMVBQLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CS2)C(=O)C3=CC4=C(S3)N(N=C4C(F)(F)F)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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